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The Cellular Effects of IW927 on TNF Signaling: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular effects of **IW927**, a novel small molecule inhibitor of the Tumor Necrosis Factor (TNF) signaling pathway. The document outlines its mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the signaling pathways and experimental workflows.

Introduction to IW927

IW927 is a photochemically enhanced antagonist of the interaction between TNF- α and its receptor, TNFR1 (also known as TNFRc1).[1][2][3][4] It belongs to the N-alkyl 5-arylidene-2-thioxo-1,3-thiazolidin-4-one class of compounds.[2][3][4] A key feature of **IW927** is its light-dependent mechanism of action. In the absence of light, it binds reversibly to TNFR1 with weak affinity.[1][2][4] However, upon photoactivation, it forms a covalent bond with the receptor, leading to potent and irreversible inhibition.[1][2][4]

Mechanism of Action

The primary mechanism of action of **IW927** is the direct inhibition of the TNF- α /TNFR1 protein-protein interaction. This prevents the initiation of the downstream signaling cascade that leads to inflammation and other cellular responses.

Binding and Covalent Modification



IW927 initially binds to TNFR1 in a reversible manner.[1][2][4] Upon exposure to light, a photochemical reaction occurs, resulting in the formation of a covalent linkage between the inhibitor and the receptor.[1][2][4] Crystallographic studies of a close analog, IV703, revealed that this covalent bond is formed with the main-chain nitrogen of Alanine-62 (Ala-62) on TNFR1, a residue known to be critical for TNF-α binding.[2][3][4]

Downstream Signaling Inhibition

By blocking the binding of TNF- α to TNFR1, **IW927** effectively inhibits the subsequent downstream signaling events. A key pathway affected is the NF- κ B signaling cascade. The binding of TNF- α to TNFR1 normally leads to the recruitment of adaptor proteins, ultimately resulting in the phosphorylation and degradation of I κ B, the inhibitor of NF- κ B. **IW927** has been shown to disrupt TNF- α -induced I κ B phosphorylation.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the activity and properties of **IW927**.



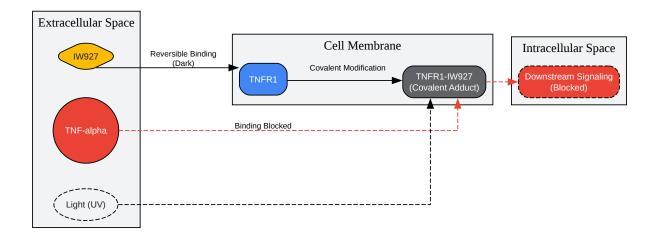
Parameter	Value	Cell Line/System	Reference(s)
Inhibition of TNF- α/TNFR1 Binding			
IC ₅₀ (Inhibition of TNF-α binding to TNFRc1)	50 nM	In vitro	[1][2][3][4]
Inhibition of Downstream Signaling			
IC ₅₀ (Inhibition of TNF-α-stimulated IκB phosphorylation)	600 nM	Ramos cells	[1][2][3][4]
Binding Affinity			
Kd (Reversible binding to TNFRc1)	40-100 μΜ	In vitro	[1][2][3][4]
Specificity and Cytotoxicity			
Binding to TNFRc2 or CD40	Not detectable	In vitro	[1][2][3][4]
Cytotoxicity	Not observed	Ramos cells	[1][2][3][4]

Signaling Pathway Diagrams

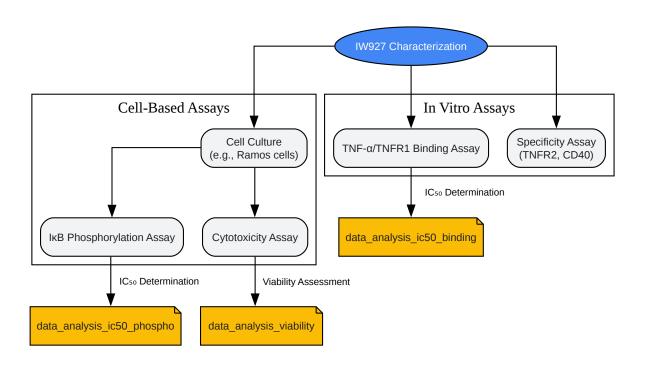
The following diagrams illustrate the TNF signaling pathway and the mechanism of inhibition by IW927.











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